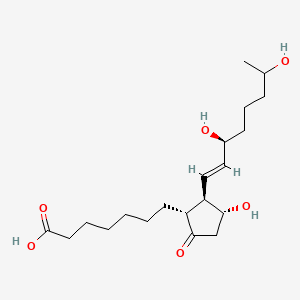

19-hydroxyprostaglandin E1

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

55123-67-6 |

|---|---|

Molekularformel |

C20H34O6 |

Molekulargewicht |

370.5 g/mol |

IUPAC-Name |

7-[(1R,2R,3R)-2-[(E,3S)-3,7-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoic acid |

InChI |

InChI=1S/C20H34O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h11-12,14-17,19,21-22,24H,2-10,13H2,1H3,(H,25,26)/b12-11+/t14?,15-,16+,17+,19+/m0/s1 |

InChI-Schlüssel |

QVVXWHIDRKRPMO-LXCOYWBSSA-N |

SMILES |

CC(CCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O)O |

Isomerische SMILES |

CC(CCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O)O |

Kanonische SMILES |

CC(CCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O)O |

Synonyme |

19-hydroxy-PGE1 19-hydroxyprostaglandin E1 19-hydroxyprostaglandin E1, (+-)-isomer 19-hydroxyprostaglandin E1, (11alpha,13E,15S,19R)-(+-)-isomer 19-hydroxyprostaglandin E1, (11alpha,13E,15S,19S)-(+-)-isomer 19-hydroxyprostaglandin E1, (11alpha,13E,15S,19S)-isomer 19-hydroxyprostaglandin E1, (11alpha,13Z,15R,19R)-(+-)-isomer 19-hydroxyprostaglandin E1, (11alpha,13Z,15R,19S)-(+-)-isomer 19-hydroxyprostaglandin E1, (5Z,11alpha,13E,15S,19S)-isomer 19-hydroxyprostaglandin E1, (5Z,8beta,11alpha,13E,15S)-isomer 19-hydroxyprostaglandin E1, (8beta,11alpha,13E,15S)-isomer 19-OH PGE1 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Biological Function & Mechanism of 19-Hydroxyprostaglandin E1 in Primate Semen

Executive Summary

19-Hydroxyprostaglandin E1 (19-OH PGE1) is a specialized eicosanoid found in physiologically extreme concentrations (up to 1 mg/mL) exclusively in the semen of primates, including humans. Unlike the ubiquitous Prostaglandin E2 (PGE2), which regulates inflammation system-wide, 19-OH PGE1 appears to be an evolutionary adaptation specifically engineered for reproductive success.

Its primary biological mandate is twofold:

-

Immunological Shielding: It acts as a potent local immunosuppressant within the female reproductive tract (FRT), preventing the maternal immune system from identifying and destroying allogeneic spermatozoa.

-

Sperm Motility Enhancement: It directly stimulates sperm motility and penetration capacity, likely through cAMP-mediated modulation of flagellar ATP content.

This guide provides a technical deep-dive into the biochemical mechanisms, receptor signaling, and validated experimental protocols for studying this unique molecule.

Part 1: Biochemical Profile & Evolutionary Context

Structural Uniqueness

19-OH PGE1 is derived from Prostaglandin E1 (PGE1) via hydroxylation at the C-19 position. This specific modification is catalyzed by a cytochrome P450-dependent 19-hydroxylase found abundantly in the seminal vesicles of primates.

-

Substrate: PGE1 (and PGE2 to form 19-OH PGE2).

-

Enzyme: CYP-dependent prostaglandin 19-hydroxylase.

-

Species Specificity: High concentrations are unique to primates (Humans, Macaques, Chimpanzees). Non-primate mammals (rodents, livestock) rely primarily on PGE2 and PGF2α.

Metabolic Stability

The 19-hydroxyl group likely confers resistance to rapid degradation. The primary catabolic enzyme for prostaglandins, 15-hydroxyprostaglandin dehydrogenase (15-PGDH) , targets the C-15 hydroxyl group.[1][2][3] While 19-OH PGE1 retains this C-15 group, the steric bulk or polarity introduced by the C-19 modification, combined with the sheer saturation levels in semen, allows it to persist in the FRT long enough to exert local effects.

Part 2: Physiological Mechanisms

Receptor Signaling: The EP2/EP4 Axis

19-OH PGE1 functions as a potent agonist for the E-Prostanoid (EP) receptors, specifically EP2 and EP4 . Both receptors are Gs-coupled GPCRs, meaning their activation triggers the Adenylyl Cyclase (AC) pathway, leading to an accumulation of intracellular cAMP.

Mechanism of Action:

-

Binding: 19-OH PGE1 binds to EP2/EP4 receptors on target cells (T-cells, NK cells, Sperm).

-

Transduction: Gαs protein dissociates and activates Adenylyl Cyclase.

-

Second Messenger: ATP is converted to cAMP.

-

Effect:

-

In Immune Cells: cAMP activates Protein Kinase A (PKA), which phosphorylates transcription factors (e.g., CREB), inhibiting IL-12 and IFN-γ (Th1 cytokines) while promoting IL-10 (Th2/Regulatory cytokine).

-

In Sperm: cAMP directly influences flagellar beat frequency and motility.

-

Figure 1: Signal transduction pathway of 19-OH PGE1 via EP2/EP4 receptors leading to immunomodulation and motility enhancement.[4][5][6]

The "Trojan Horse" Immunomodulation

The female reproductive tract must balance protection against pathogens with tolerance for allogeneic sperm. 19-OH PGE1 shifts this balance:

-

Inhibition of NK Cells: Natural Killer cells are abundant in the uterus. 19-OH PGE1 suppresses their cytotoxic activity, preventing them from attacking sperm.

-

Th1 to Th2 Shift: It inhibits the production of pro-inflammatory Th1 cytokines (IL-12, IFN-γ) and promotes tolerance-inducing Th2 cytokines (IL-10). This creates a localized zone of immune privilege.

Part 3: Experimental Protocols

Extraction & Quantification (LC-MS/MS)

Quantifying 19-OH PGE1 requires distinguishing it from PGE1/PGE2 and their metabolites. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Methodology:

-

Sample Collection: Semen should be allowed to liquefy (30 min at 37°C) before processing.

-

Internal Standard: Spike with deuterated PGE1 (d4-PGE1) or PGE2 (d4-PGE2).

-

Solid Phase Extraction (SPE): Essential to remove the heavy protein/lipid matrix of seminal plasma.

Protocol Steps:

| Step | Action | Reagent/Condition | Critical Note |

| 1. Lysis | Mix 100 µL Semen + 300 µL Ice-cold Acetone | Acetone | Precipitates proteins. |

| 2. Acidification | Adjust pH to 3.5 | 1M Formic Acid | Protonates PG carboxyl group for organic extraction. |

| 3. Extraction | Add 2 mL Solvent, Vortex 1 min, Centrifuge | Ethyl Acetate/Hexane (1:1) | Avoids extracting polar impurities. |

| 4. Drying | Evaporate supernatant | Nitrogen stream @ 30°C | Do not overheat; PGs are heat labile. |

| 5. Reconstitution | Dissolve residue | 100 µL MeOH:Water (50:50) | Ready for LC-MS injection. |

LC-MS/MS Parameters:

-

Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 100 x 2.1 mm).

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

-

Ionization: ESI Negative Mode.

-

MRM Transitions:

-

19-OH PGE1: m/z 369.2 → 315.2 (Quantifier), 369.2 → 271.2 (Qualifier).

-

PGE1 (Control): m/z 353.2 → 317.2.

-

Figure 2: Optimized extraction workflow for 19-OH PGE1 from seminal plasma.

Functional Assay: Sperm Motility

To validate biological activity, a direct motility assay is recommended over generic cAMP assays, as it correlates directly with physiological function.

Protocol:

-

Wash: Wash fresh sperm 2x with Tyrode’s Albumin Lactate Pyruvate (TALP) medium to remove endogenous seminal plasma.

-

Treat: Aliquot sperm (10^6 cells/mL) into wells.

-

Control: Vehicle (DMSO < 0.1%).

-

Experimental: 19-OH PGE1 (10 nM - 10 µM dose response).

-

-

Incubate: 37°C for 30-60 minutes.

-

Analyze: Computer-Assisted Sperm Analysis (CASA) to measure Curvilinear Velocity (VCL) and Straight-Line Velocity (VSL).

Part 4: Clinical & Drug Development Implications

Infertility

Low levels of 19-OH PGE1 have been correlated with unexplained male infertility. The inability to suppress the female immune response or sufficiently stimulate sperm motility may result in fertilization failure. Diagnostic panels for male infertility should consider including 19-OH PGE quantification.

Drug Delivery

The high permeability of the vaginal mucosa to prostaglandins (exploited by 19-OH PGE1 for immune signaling) makes the EP2/EP4 pathway a viable target for vaginal drug delivery systems. However, exogenous delivery of EP agonists must be carefully controlled to avoid systemic side effects (e.g., hypotension, diarrhea).

Evolutionary Divergence

The presence of 19-OH PGE1 is a distinct primate trait. Rodent models (mice/rats) do not produce 19-OH PGE1. Therefore, murine models are unsuitable for studying the immunomodulatory role of seminal prostaglandins in human reproduction. Research must rely on primate models or human in vitro systems.

References

-

19-Hydroxyprostaglandin E1 as a major component of the semen of primates. Nature. 1976.

-

Prostaglandins in primate semen: biasing the immune system to benefit spermatozoa and virus? Human Reproduction. 1997.

-

Suppression of natural killer cell activity by human seminal plasma in vitro: identification of 19-OH-PGE as the suppressor factor. Journal of Immunology. 1987.

-

Effect of prostaglandins on human sperm function in vitro and seminal adenosine triphosphate content. Fertility and Sterility. 1991.

-

Biochemical characterization of prostaglandin 19-hydroxylase of seminal vesicles. Journal of Biological Chemistry. 1988.

-

LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. Journal of Lipid Research. 2011.

Sources

- 1. Recent advances in studies of 15-PGDH as a key enzyme for the degradation of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Ptger4 prostaglandin E receptor 4 (subtype EP4) [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

Technical Guide: 19-Hydroxyprostaglandin E1 Agonist Activity at EP1 and EP3 Receptors

Executive Summary

19-hydroxyprostaglandin E1 (19-OH PGE1) is a specialized prostanoid and the primary prostaglandin component of primate semen.[1] Unlike its parent compound Prostaglandin E1 (PGE1), which exhibits broad activity across all E-prostanoid (EP) receptor subtypes (EP1–EP4), 19-OH PGE1 displays a distinct pharmacological profile characterized by selective agonism at EP1 and EP3 receptors.

This selectivity profile drives its physiological role: stimulating smooth muscle contraction (uterine/vaginal tissue) to facilitate sperm transport while avoiding the broad systemic vasodilation associated with EP2/EP4 activation. This guide details the molecular mechanisms, signaling pathways, and validated experimental protocols for characterizing 19-OH PGE1 activity.

Part 1: Molecular Pharmacology and Receptor Selectivity

Structural Determinants

The presence of a hydroxyl group at the C-19 position of the aliphatic side chain fundamentally alters the ligand-receptor interaction compared to PGE1. This modification restricts the molecule's conformational flexibility, reducing its affinity for the relaxant receptors (EP2 and EP4) while maintaining or enhancing potency at the contractile receptors (EP1 and EP3).

Comparative Receptor Profile

The following table summarizes the functional selectivity of 19-OH PGE1 versus PGE1.

| Receptor Subtype | G-Protein Coupling | Primary Effector | PGE1 Activity | 19-OH PGE1 Activity | Physiological Outcome |

| EP1 | Phospholipase C (PLC) | Agonist | Potent Agonist | Smooth muscle contraction (Ca | |

| EP3 | Adenylyl Cyclase | Agonist | Potent Agonist | Inhibition of cAMP / Contraction | |

| EP2 | Adenylyl Cyclase | Agonist | Weak/Partial Agonist | Relaxation (reduced in 19-OH PGE1) | |

| EP4 | Adenylyl Cyclase | Agonist | Weak/Negligible | Relaxation (reduced in 19-OH PGE1) |

Part 2: Signaling Pathways (Visualization)

To accurately study 19-OH PGE1, researchers must visualize the divergent signaling pathways activated upon binding. The diagram below illustrates the simultaneous activation of the Gq-coupled EP1 pathway and the Gi-coupled EP3 pathway.

Caption: Dual signaling mechanism of 19-OH PGE1. Left: EP1-mediated Calcium mobilization. Right: EP3-mediated cAMP inhibition.[2][3]

Part 3: Experimental Protocols

Protocol A: EP1 Receptor Assay (Calcium Flux)

Objective: Quantify EP1 activation via intracellular calcium mobilization (

Reagents:

-

Cell Line: HEK293 or CHO cells stably expressing human EP1.

-

Dye: Fluo-4 AM or Calcium-6 (Molecular Devices).

-

Buffer: HBSS + 20 mM HEPES (pH 7.4) + 2.5 mM Probenecid (to inhibit dye efflux).

Step-by-Step Workflow:

-

Seeding: Plate cells at 15,000 cells/well in black-wall/clear-bottom 384-well plates. Incubate overnight.

-

Dye Loading: Aspirate media and add 20 µL of Dye Loading Solution. Incubate for 60 mins at 37°C, then 15 mins at RT to equilibrate.

-

Baseline Measurement: Record fluorescence (Ex 488nm / Em 525nm) for 10 seconds to establish a stable baseline.

-

Compound Addition: Inject 19-OH PGE1 (10-point dose-response, 1 nM to 10 µM).

-

Kinetic Read: Measure fluorescence continuously for 120 seconds.

-

Data Analysis: Calculate

(Peak Fluorescence minus Baseline / Baseline).

Critical Control: Use Ionomycin (1 µM) as a positive control for maximal calcium release to normalize data across plates.

Protocol B: EP3 Receptor Assay (Gi-Coupled cAMP Inhibition)

Objective: Quantify EP3 activation by measuring the inhibition of cAMP production. Challenge: Gi-coupled receptors inhibit cAMP. To measure this, you must first artificially raise cAMP levels using Forskolin. This is known as a "Forskolin Challenge."

Reagents:

-

Detection: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP kit (e.g., Cisbio/Revvity).[4]

-

Stimulant: Forskolin (activates Adenylyl Cyclase).

-

Stabilizer: IBMX (0.5 mM) – A phosphodiesterase inhibitor to prevent cAMP degradation.

Workflow Diagram:

Caption: Workflow for Gi-coupled EP3 assay requiring Forskolin challenge to visualize inhibition.

Detailed Methodology:

-

Preparation: Resuspend cells in stimulation buffer containing 0.5 mM IBMX.

-

Agonist Addition: Add 19-OH PGE1 (serial dilution) to the plate.

-

Forskolin Spike: Immediately add Forskolin (final concentration

, typically 1–10 µM) to all wells except the "Basal" control. -

Incubation: Incubate for 30–45 minutes at room temperature.

-

Lysis/Detection: Add cAMP-d2 and Anti-cAMP-Cryptate conjugates (HTRF reagents).

-

Interpretation:

-

Low Signal (665nm): High cAMP (Forskolin worked, no agonist activity).

-

High Signal (665nm): Low cAMP (Agonist successfully activated EP3/Gi, inhibiting Forskolin).

-

Note: HTRF is a competitive assay; signal is inversely proportional to cAMP concentration.

-

Part 4: Data Interpretation & Troubleshooting

Distinguishing EP3 Isoforms

The EP3 receptor has multiple splice variants (EP3

-

Observation: If 19-OH PGE1 causes an increase in cAMP instead of a decrease in your EP3 assay.

-

Root Cause: You may be expressing a specific splice variant (e.g., EP3-II or EP3-IV in certain contexts) or using a cell line with high Gs promiscuity.

-

Solution: Validate the specific isoform via PCR or Western Blot. Switch to a Rho-kinase activation assay if G12/13 coupling is suspected.

Potency Verification

19-OH PGE1 is generally less potent than PGE2 but comparable to or slightly less potent than PGE1 at EP1/EP3.

-

Expected

(EP1): 10–100 nM range. -

Expected

(EP3): 1–50 nM range. -

If

> 1 µM, suspect receptor degradation or incorrect ligand storage (19-OH PGE1 is liable to dehydration).

References

-

Kelly, R. W., Taylor, P. L., Hearn, J. P., & Marston, J. H. (1976). 19-Hydroxyprostaglandin E1 as a major component of the semen of primates. Nature, 260(5551), 544–545.[1]

-

Woodward, D. F., et al. (1993). Identification of 19(R)-OH prostaglandin E2 as a selective prostanoid EP2-receptor agonist [Clarification: Discusses 19-OH profile].[1] Prostaglandins, 46(4), 371-383.[1]

-

Narumiya, S., Sugimoto, Y., & Ushikubi, F. (1999). Prostanoid receptors: structures, properties, and functions. Physiological Reviews, 79(4), 1193–1226.

-

Cisbio/Revvity. (2025). cAMP Gs/Gi Assay Guidelines and Optimization.

Sources

Technical Deep Dive: Prostaglandin E1 vs. 19-Hydroxyprostaglandin E1

Topic: Difference Between Prostaglandin E1 and 19-Hydroxyprostaglandin E1 Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Structural, Biosynthetic, and Pharmacological Differentiation

Executive Summary

Prostaglandin E1 (PGE1) and 19-hydroxyprostaglandin E1 (19-OH PGE1) are structurally related eicosanoids with distinct biological origins, receptor profiles, and physiological functions.[1] While PGE1 (Alprostadil) is a well-characterized systemic vasodilator and anti-inflammatory agent derived from dihomo-gamma-linolenic acid (DGLA), 19-OH PGE1 is a specialized metabolite found almost exclusively in primate semen.

The critical differentiator is the presence of a hydroxyl group at the C19 position in the omega-chain of 19-OH PGE1. This modification, catalyzed by the cytochrome P450 enzyme CYP4F8 , shifts the molecule's pharmacological profile, conferring selectivity for EP1 and EP3 receptors and enabling a specific role in inducing immune tolerance within the female reproductive tract.

Chemical & Structural Analysis[2][3]

Both molecules share the prostanoic acid backbone with a cyclopentane ring featuring a ketone at C9 and a hydroxyl group at C11 (characteristic of the E-series prostaglandins). The divergence occurs in the aliphatic

| Feature | Prostaglandin E1 (PGE1) | 19-Hydroxyprostaglandin E1 (19-OH PGE1) |

| IUPAC Name | (13E,15S)-11,15-dihydroxy-9-oxoprost-13-en-1-oic acid | (13E,15S,19R)-11,15,19-trihydroxy-9-oxoprost-13-en-1-oic acid |

| Molecular Formula | C₂₀H₃₄O₅ | C₂₀H₃₄O₆ |

| Molecular Weight | 354.48 g/mol | 370.48 g/mol |

| Key Modification | Unsubstituted C19 methylene | Hydroxyl group at C19 (R-configuration) |

| Polarity | Moderate | Higher (due to extra -OH) |

| Stability | Unstable in basic pH (dehydrates to PGA1) | Similar instability; C19-OH adds steric bulk |

Structural Implication

The C19 hydroxyl group in 19-OH PGE1 is typically in the (R)-configuration .[1][2] This additional polar group alters the molecule's interaction with the hydrophobic pocket of Prostaglandin E receptors (EP receptors), reducing its affinity for EP4 compared to PGE1 while maintaining or enhancing affinity for EP1 and EP3 subtypes.

Biosynthesis & Metabolism

The biosynthetic pathways of these two molecules are distinct, particularly regarding the timing of the hydroxylation event.

-

PGE1 Biosynthesis: Generated ubiquitously in various tissues from Dihomo-

-linolenic acid (DGLA) via COX-1/COX-2 and PGE synthase. -

19-OH PGE1 Biosynthesis: Occurs primarily in the seminal vesicles of primates. It involves the specific hydroxylation of prostaglandin endoperoxides (PGH1 or PGH2) by CYP4F8 (Prostaglandin 19-hydroxylase) before or during conversion to the final prostaglandin.

Biosynthetic Pathway Diagram

Caption: Biosynthetic divergence of PGE1 and 19-OH PGE1. CYP4F8 activity in seminal vesicles is the rate-limiting step for 19-OH PGE formation.

Pharmacology & Receptor Signaling[5]

The physiological divergence of these molecules is dictated by their receptor binding profiles.

Prostaglandin E1 (PGE1)[1][4][6][7]

-

Receptor Profile: Broad agonist for EP1, EP2, EP3, and EP4 .

-

Mechanism:

-

EP2/EP4: Gs-coupled

Increases cAMP -

EP3: Gi-coupled

Decreases cAMP.

-

-

Clinical Use: Treatment of erectile dysfunction (Caverject) and maintenance of ductus arteriosus patency in neonates.[3]

19-Hydroxyprostaglandin E1 (19-OH PGE1)[1][4][7]

-

Receptor Profile: Selective agonist for EP1 and EP3 (with lower affinity for EP2/EP4 compared to PGE1).

-

Mechanism:

-

EP1: Gq-coupled

Increases intracellular Ca²⁺ -

EP3: Gi-coupled

Decreases cAMP

-

-

Physiological Role: Found in concentrations up to 10,000-fold higher in semen than blood. It acts on the female reproductive tract to induce immune tolerance (suppressing macrophage/T-cell activation) to allow sperm survival.

Signaling Pathway Comparison

Caption: Differential receptor coupling. PGE1 favors Gs (vasodilation), while 19-OH PGE1 favors Gq/Gi (contraction/immune modulation).

Analytical Differentiation (LC-MS/MS)

Distinguishing these molecules requires precise mass spectrometry due to their structural similarity.

Mass Spectrometry Parameters

The addition of the hydroxyl group shifts the mass by +16 Da.

| Parameter | PGE1 | 19-OH PGE1 |

| Precursor Ion (ESI-) | m/z 353.2 [M-H]⁻ | m/z 369.2 [M-H]⁻ |

| Precursor Ion (ESI+) | m/z 355.2 [M+H]⁺ | m/z 371.2 [M+H]⁺ |

| Primary Transition (Quant) | 353.2 | 369.2 |

| Secondary Transition (Qual) | 353.2 | 369.2 |

| Retention Time (C18) | Elutes Later (More Hydrophobic) | Elutes Earlier (More Polar) |

Experimental Protocol: Extraction & Quantification

Objective: Isolate and quantify PGE1 and 19-OH PGE1 from biological fluids (e.g., seminal plasma or serum).

1. Sample Preparation:

-

Internal Standard: Spike samples with deuterated standards (e.g., PGE1-d4).

-

Protein Precipitation: Add ice-cold acetonitrile (1:3 v/v) to the sample. Vortex and centrifuge at 10,000 x g for 10 min at 4°C.

-

Solid Phase Extraction (SPE):

-

Use HLB (Hydrophilic-Lipophilic Balance) cartridges.

-

Condition: 1 mL Methanol

1 mL Water (pH 3.0). -

Load: Supernatant diluted to 10% organic content.

-

Wash: 1 mL Water/Methanol (95:5).

-

Elute: 1 mL Methanol.

-

Evaporate to dryness under nitrogen and reconstitute in mobile phase.

-

2. LC-MS/MS Conditions:

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 30% B to 90% B over 10 minutes.

-

Differentiation: 19-OH PGE1 will elute before PGE1 due to the polarity of the extra hydroxyl group. Monitor m/z 369

333 for 19-OH PGE1 and m/z 353

References

-

Kelly, R. W., et al. (1976). "19-Hydroxyprostaglandin E1 as a major component of the semen of primates."[2][4] Nature, 260(5551), 544-545.[2][4] Link

-

Bylund, J., et al. (1998). "Biochemical characterization of prostaglandin 19-hydroxylase of seminal vesicles." Journal of Biological Chemistry. Link

-

Stark, K., et al. (2001). "On the mechanism of biosynthesis of 19-hydroxyprostaglandins of human seminal fluid and expression of cyclooxygenase-2, PGH 19-hydroxylase (CYP4F8) and microsomal PGE synthase-1." Journal of Biological Chemistry. Link

-

Cayman Chemical. "19(R)-hydroxy Prostaglandin E1 Product Information." Link

-

Woodward, D. F., et al. (1993). "Identification of 19(R)-OH prostaglandin E2 as a selective prostanoid EP2-receptor agonist."[4] Prostaglandins, 46(4), 371-383.[4] Link

-

Masoodi, M., & Nicolaou, A. (2006). "Lipidomic analysis of twenty-seven prostanoids and isoprostanes by liquid chromatography/electrospray tandem mass spectrometry." Rapid Communications in Mass Spectrometry. Link

Sources

physiological role of 19-OH PGE1 in male fertility and sperm motility

Mechanisms, Quantification, and Clinical Relevance

Executive Summary

While Prostaglandin E1 (PGE1) is a ubiquitous lipid mediator, its 19-hydroxylated derivative, 19-OH PGE1 , is a primate-specific isomer that dominates human seminal plasma.[1][2] Unlike systemic prostaglandins which are rapidly metabolized, 19-OH PGE1 is evolutionarily engineered for stability within the female reproductive tract, serving as a critical "motility agonist" for spermatozoa.

This technical guide dissects the role of 19-OH PGE1, moving from its biosynthesis in the seminal vesicles to its receptor-mediated modulation of flagellar beat frequency. It provides a validated LC-MS/MS quantification protocol, offering researchers a self-validating framework for assessing male factor infertility associated with prostaglandin deficiency.

Biosynthesis: The Seminal Vesicle Engine

In human males, the seminal vesicles are not merely storage reservoirs but active biosynthetic glands. The production of 19-OH PGE1 is the result of a specific enzymatic cascade that differentiates primate semen from that of other mammals.

The CYP4F8 Hydroxylase Specificity

Standard prostaglandin synthesis involves the cyclooxygenase (COX) pathway converting Arachidonic Acid (AA) to PGH2, and subsequently to PGE1. However, in the seminal vesicles, a unique cytochrome P450 enzyme, CYP4F8 (Prostaglandin 19-hydroxylase) , catalyzes the hydroxylation of PGE1 at the C-19 position.

Why this matters: The 19-hydroxyl group renders the molecule resistant to 15-hydroxyprostaglandin dehydrogenase (15-PGDH) , the primary enzyme responsible for inactivating prostaglandins in the female reproductive tract. This chemical modification ensures the bioactive signal survives long enough to facilitate sperm transport through the cervix.

Diagram 1: Biosynthetic Pathway of 19-OH PGE1

Caption: The enzymatic cascade within seminal vesicle epithelia converting Arachidonic Acid to the stable 19-OH PGE1 isomer via CYP4F8.[2]

Physiological Mechanisms: The Motility Signal

Once ejaculated, 19-OH PGE1 acts via paracrine signaling on spermatozoa. It does not merely "lubricate" the tract; it actively modifies sperm intracellular signaling to induce hyperactivation and cervical mucus penetration.

The EP Receptor / cAMP Axis

Spermatozoa express E-series Prostaglandin (EP) receptors, specifically EP2 and EP4 , on the flagellar principal piece.

-

Ligand Binding: 19-OH PGE1 binds to Gs-coupled EP receptors.

-

cAMP Surge: This activates Adenylyl Cyclase (AC), converting ATP to cAMP.

-

PKA Activation: cAMP activates Protein Kinase A (PKA).

-

Calcium Influx: PKA phosphorylates CatSper channels (cation channels of sperm), triggering an influx of extracellular Ca2+.

-

Result: Increased flagellar beat amplitude (hyperactivation), essential for penetrating the viscous cervical mucus.

Critical Insight: Zinc (Zn2+) in seminal plasma acts as a physiological "brake" on this system, preventing premature hyperactivation until the sperm enters the female tract, where Zn2+ is chelated or diluted.

Diagram 2: Intracellular Signaling Cascade

Caption: The G-protein coupled signaling pathway where 19-OH PGE1 drives calcium influx and flagellar hyperactivation.

Clinical Correlation: Fertile vs. Infertile Profiles

Quantitative analysis of seminal plasma reveals a stark stratification between fertile men and those with idiopathic infertility or asthenozoospermia (reduced motility). The concentration of 19-OH PGE1 is a more reliable marker of seminal vesicle function than fructose.

Table 1: Comparative Concentrations of Seminal Prostaglandins Data synthesized from Templeton et al. and Gottlieb et al. (See References)

| Analyte | Fertile Mean (µg/mL) | Infertile/Asthenozoospermic Mean (µg/mL) | Physiological Impact |

| 19-OH PGE1/E2 | 260 - 400 | < 100 | Primary motility agonist; correlates with penetration ability. |

| PGE1 / PGE2 | 50 - 70 | 20 - 40 | General smooth muscle contraction; less stable. |

| 19-OH PGF | 18 - 25 | < 10 | Secondary marker; role less defined. |

Note: The ratio of 19-OH PGE to standard PGE is often used as a diagnostic index. A ratio < 2.0 suggests seminal vesicle dysfunction.

Analytical Methodology: Validated Quantification Protocol

Target Audience: Analytical Chemists & Clinical Scientists. Objective: Accurate quantification of 19-OH PGE1 in human seminal plasma using LC-MS/MS.

Experimental Design Principles

-

Instability Management: Prostaglandins degrade rapidly. Samples must be liquefied and stabilized immediately.

-

Isomeric Separation: 19-OH PGE1 has multiple isomers (19-OH PGE2, PGE1). Chromatographic resolution is non-negotiable.

-

Internal Standardization: Use deuterated standards (e.g., d4-PGE1) to correct for extraction efficiency losses.

Step-by-Step Protocol

A. Sample Preparation[3][4][5][6]

-

Collection: Collect ejaculate; allow liquefaction (30 min at 37°C).

-

Stabilization: Immediately add Indomethacin (10 µM final) to block ex vivo COX activity.

-

Clarification: Centrifuge at 10,000 x g for 10 min to remove sperm and debris. Collect supernatant (Seminal Plasma).

-

Storage: Store at -80°C if not processing immediately.

B. Solid Phase Extraction (SPE)

Why SPE? Liquid-liquid extraction often results in emulsions with seminal plasma proteins.

-

Cartridge: Use HLB (Hydrophilic-Lipophilic Balance) cartridges (e.g., Oasis HLB, 60mg).

-

Conditioning: 3 mL Methanol followed by 3 mL pH 3.0 Formic Acid.

-

Loading: Acidify 200 µL plasma with dilute Formic Acid (pH 3.5) + Internal Standard (5 ng d4-PGE1) . Load onto cartridge.

-

Wash: 3 mL 5% Methanol in water (removes salts/proteins).

-

Elution: 2 mL 100% Methanol. Evaporate to dryness under Nitrogen. Reconstitute in 100 µL Mobile Phase.

C. LC-MS/MS Parameters

-

Column: C18 Reverse Phase (2.1 x 100mm, 1.7µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[7]

-

Gradient: 20% B to 90% B over 8 minutes.

-

MS Mode: Negative Electrospray Ionization (ESI-).

-

MRM Transitions:

-

19-OH PGE1: 369.2 -> 315.2 (Quantifier)

-

d4-PGE1 (IS): 357.2 -> 317.2

-

Diagram 3: Analytical Workflow

Caption: Optimized workflow for extracting and quantifying 19-OH PGE1 from complex seminal matrices.

References

-

Templeton, A. A., Cooper, I., & Kelly, R. W. (1978). Prostaglandin concentrations in the semen of fertile men. Journal of Reproduction and Fertility, 52(1), 147–150. Link

-

Gottlieb, C., Svanborg, K., Eneroth, P., & Bygdeman, M. (1988). The natural variations in prostaglandin concentration in human seminal fluid and its relation to sperm quality.[3] Andrologia, 20(3), 231–238. Link

-

Oliw, E. H., et al. (1988). Biochemical characterization of prostaglandin 19-hydroxylase of seminal vesicles.[8] Journal of Biological Chemistry, 263, 7222-7227. Link

- Cooper, T. G., & Kelly, R. W. (1986). The function of prostaglandins in human semen. Prostaglandins, 31(5), 921-930.

-

World Health Organization. (2021). WHO laboratory manual for the examination and processing of human semen (6th ed.). Link

-

Rios, M., et al. (2016). Low physiological levels of prostaglandins E2 and F2α improve human sperm functions.[3] Reproduction, Fertility and Development.[3] Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. On the mechanism of biosynthesis of 19-hydroxyprostaglandins of human seminal fluid and expression of cyclooxygenase-2, PGH 19-hydroxylase (CYP4F8) and microsomal PGE synthase-1 in seminal vesicles and vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 19-Hydroxy-prostaglandin E and infertility in human males - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. protocols.io [protocols.io]

- 7. scienceopen.com [scienceopen.com]

- 8. Biochemical characterization of prostaglandin 19-hydroxylase of seminal vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Mechanism of 19-Hydroxy PGE1-Mediated Smooth Muscle Contraction

The following technical guide details the molecular mechanism of 19-hydroxy Prostaglandin E1 (19-OH PGE1) in smooth muscle contraction.

A Primate-Specific Signaling Paradigm[1]

Executive Summary

19-hydroxy Prostaglandin E1 (19-OH PGE1) is a specialized eicosanoid and the principal prostaglandin found in primate semen, present at concentrations orders of magnitude higher than in other tissues.[1] Unlike its analog Prostaglandin E1 (PGE1)—which often acts as a vasodilator and smooth muscle relaxant via EP2/EP4 receptors—19-OH PGE1 functions as a potent contractile agonist .[1]

This guide explicates the molecular rationale for this activity: 19-OH PGE1 exhibits high selectivity for EP1 and EP3 receptor subtypes while lacking significant activity at the relaxant EP2 and EP4 receptors. This "dual-lock" mechanism activates Gq-mediated calcium release and Gi-mediated cAMP suppression, converging to drive robust smooth muscle contraction essential for sperm transport and vaginal/cervical motility.[1]

Chemical & Physiological Context

Structural Uniqueness

Structurally, 19-OH PGE1 differs from PGE1 by the presence of a hydroxyl group at the C-19 position. This modification drastically alters its pharmacodynamic profile, shifting it from a broad-spectrum modulator to a specific contractile agent.[1]

The "Semen-Specific" Source

While PGE1 and PGE2 are ubiquitous, 19-OH PGE1 is evolutionarily conserved in primates (including humans, gorillas, and chimpanzees) as a seminal fluid component.[1]

-

Concentration: ~100–300 µg/mL in human semen (vs. nanogram levels of PGs in blood).[1]

-

Function: Upon deposition in the female reproductive tract, it targets vaginal and cervical smooth muscle to facilitate sperm retention and transport via peristaltic contraction, while simultaneously inducing local immune tolerance.

Receptor Pharmacology: The Selectivity Shift

The core of 19-OH PGE1’s contractile mechanism lies in its receptor binding profile. It bypasses the "relaxant" pathways (Gs-coupled) and exclusively engages "contractile" pathways.

Receptor Binding Profile

| Receptor Subtype | G-Protein Coupling | 19-OH PGE1 Activity | Physiological Outcome |

| EP1 | Gαq | Full Agonist (EC50 ~320 nM) | Contraction (via Ca²⁺ mobilization) |

| EP3 | Gαi | Full Agonist (EC50 ~80 nM) | Contraction (via cAMP inhibition) |

| EP2 | Gαs | Negligible / Low Affinity | Relaxation (Silent in this context) |

| EP4 | Gαs | Negligible / Low Affinity | Relaxation (Silent in this context) |

Data grounded in comparative potency studies on isolated smooth muscle preparations (e.g., guinea pig ileum for EP1, chick ileum for EP3).[1]

Signal Transduction Pathways

19-OH PGE1 utilizes a convergent signaling architecture where two distinct G-protein pathways cooperate to maximize phosphorylation of the Myosin Light Chain (MLC).[1]

Pathway A: The Calcium Trigger (EP1 / Gαq)

-

Binding: 19-OH PGE1 binds to the EP1 receptor.

-

Transduction: The Gαq subunit activates Phospholipase C (PLCβ) .

-

Hydrolysis: PLCβ cleaves PIP2 into IP3 (Inositol trisphosphate) and DAG (Diacylglycerol).[1]

-

Release: IP3 binds to IP3 receptors on the Sarcoplasmic Reticulum (SR), releasing stored Ca²⁺ .

-

Activation: Cytosolic Ca²⁺ binds Calmodulin (CaM), activating Myosin Light Chain Kinase (MLCK) .[1]

Pathway B: The "Brake" Removal (EP3 / Gαi)

Simultaneously, 19-OH PGE1 prevents relaxation:[1]

-

Binding: 19-OH PGE1 binds to the EP3 receptor.

-

Inhibition: The Gαi subunit inhibits Adenylyl Cyclase (AC) .

-

Suppression: Intracellular cAMP levels drop.[1]

-

Disinhibition: Reduced cAMP lowers Protein Kinase A (PKA) activity.[1]

Visualization of the Mechanism

The following diagram illustrates the convergence of EP1 and EP3 signaling.

Figure 1: Convergence of Gq (Calcium) and Gi (cAMP suppression) pathways driving contraction.[1]

Experimental Protocol: Self-Validating Assay

To study this mechanism, a standard organ bath is insufficient without specific antagonists to prove receptor subtypes.[1]

Objective

Quantify the contractile potency of 19-OH PGE1 and validate the EP1/EP3 dependency in isolated smooth muscle (e.g., primate vaginal strip or surrogate guinea pig ileum).

Materials

-

Tissue: Freshly dissected smooth muscle strips (2x10 mm).[1]

-

Buffer: Krebs-Henseleit solution (37°C, oxygenated with 95% O₂/5% CO₂).

-

Ligands: 19-OH PGE1 (Cayman Chem #13410).[1]

-

Antagonists:

Workflow

-

Equilibration: Mount tissue under 1g tension.[1] Equilibrate for 60 min, washing every 15 min.

-

Priming: Challenge with 60 mM KCl to establish max contractility (

). Wash out. -

Baseline Control: Incubate with Indomethacin (10 µM) for 20 min.

-

Dose-Response (Curve A): Add cumulative doses of 19-OH PGE1 (

M to-

Expected Result: Sigmoidal contraction curve.

-

-

Washout: Rinse tissue until baseline tension returns.[1]

-

Mechanism Validation (Curve B):

-

Mechanism Validation (Curve C):

References

-

Kelly, R. W., et al. (1976).[1] "19-Hydroxyprostaglandin E1 as a major component of the semen of primates." Nature.[1] Link

-

Woodward, D. F., et al. (1993).[1][2] "Identification of 19(R)-OH prostaglandin E2 as a selective prostanoid EP2-receptor agonist." Prostaglandins.[3][4][5][6][7][8][9] Link

-

Cayman Chemical. "19(R)-hydroxy Prostaglandin E1 Product Information."[1] CaymanChem.com. Link

-

MedChemExpress. "19(R)-Hydroxy prostaglandin E1 Receptor Agonist Profile." MedChemExpress.com. Link

-

Domínguez, F., et al. (2015).[1] "Measurement of Smooth Muscle Function in the Isolated Tissue Bath." Journal of Visualized Experiments (JoVE).[1] Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. youtube.com [youtube.com]

- 5. uh-ir.tdl.org [uh-ir.tdl.org]

- 6. The effects of PGE1 and PGE2 on in vitro myometrial contractility and uterine structure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitory action of prostaglandin E1 on smooth muscle contraction and calcium responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]

- 9. Regulation of muscular contractions in the human Fallopian tube through prostaglandins and progestagens - PubMed [pubmed.ncbi.nlm.nih.gov]

The Seminal "Tolerance Tunnel": 19-OH PGE1 and the Suppression of Allo-Rejection

Topic: The Relationship Between Seminal 19-OH PGE1 and Immunosuppression Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Primate Paradox

In the mammalian reproductive landscape, the deposition of spermatozoa into the female reproductive tract presents a fundamental immunological paradox: sperm are allogenic cells, possessing foreign antigens that should theoretically trigger an immediate, hostile immune response. In humans and great apes, this rejection is actively prevented not just by the sperm themselves, but by the fluid that carries them.

Central to this evasion mechanism is 19-hydroxy Prostaglandin E1 (19-OH PGE1) . Unlike most mammals that rely primarily on PGE2, primates have evolved to produce 19-OH PGE1 in seminal plasma at concentrations 10-100 times higher than PGE2. This guide dissects the molecular mechanics of 19-OH PGE1, its receptor selectivity, and its critical role in inducing a transient "tolerance tunnel" that facilitates fertilization but inadvertently aids sexually transmitted pathogens like HIV.

Molecular Profile & Receptor Selectivity

The Concentration Gradient

To understand the potency of seminal immunosuppression, one must first appreciate the physiological concentrations involved. 19-OH PGE1 is not a trace element; it is a dominant bioactive lipid.

Table 1: Comparative Prostaglandin Profile in Human Semen

| Analyte | Concentration Range (µg/mL) | Molar Approx. | Primary Receptor Targets | Physiological Role |

| 19-OH PGE1 | 100 – 400 | ~300 – 1000 µM | EP2, EP4 | Immune Tolerance |

| PGE2 | 10 – 70 | ~30 – 200 µM | EP1, EP2, EP3, EP4 | Inflammation/Motility |

| 19-OH PGE2 | 10 – 50 | ~30 – 150 µM | EP2, EP4 | Immune Tolerance |

| PGF2α | 2 – 10 | ~5 – 30 µM | FP | Smooth Muscle Contraction |

The EP2/EP4 "Lock"

While PGE2 is a promiscuous ligand binding to all four E-series receptors (EP1–EP4), 19-OH PGE1 exhibits high selectivity for EP2 and EP4 .

-

EP1 & EP3 (Gq/Gi coupled): Associated with calcium mobilization and smooth muscle contraction. Activation here could trigger uterine expulsive contractions, counter-productive to sperm retention.

-

EP2 & EP4 (Gs coupled): The primary targets of 19-OH PGE1. Activation drives the accumulation of intracellular cAMP, the "second messenger of silence" in immune cells.

Mechanistic Pathways: The cAMP-PKA-IDO Axis

The immunosuppressive efficacy of 19-OH PGE1 relies on a specific signal transduction cascade that reprograms local immune sentinels—specifically Dendritic Cells (DCs), T-cells, and NK cells.

Signaling Architecture

Upon binding to EP2/EP4 on the surface of a Dendritic Cell or T-cell, 19-OH PGE1 triggers the Gs-protein complex, activating Adenylyl Cyclase (AC). The resulting surge in cAMP activates Protein Kinase A (PKA).

Key Downstream Effects:

-

Inhibition of IL-12: PKA phosphorylation of CREB competes with NF-κB, shutting down the production of IL-12, the master cytokine for Th1 (killer) responses.

-

Induction of IL-10: The pathway upregulates IL-10, a potent anti-inflammatory cytokine.

-

IDO1 Upregulation: Perhaps most critically, this pathway induces Indoleamine 2,3-dioxygenase 1 (IDO1) .[1] IDO1 degrades the essential amino acid Tryptophan into Kynurenine.[1] T-cells starved of Tryptophan undergo cell cycle arrest (anergy) or apoptosis.

Visualization: The Signaling Cascade

Figure 1: The 19-OH PGE1 signaling pathway in Antigen Presenting Cells (APCs), illustrating the shift from inflammatory (IL-12) to tolerogenic (IL-10/IDO1) phenotypes.

The "Trojan Horse" Effect: HIV Transmission

The evolutionary benefit of 19-OH PGE1 (sperm survival) creates a vulnerability window for pathogens.

-

The Mechanism: HIV requires a host immune response to establish initial infection efficiently. Paradoxically, by suppressing the initial "attack" (NK cell lysis and CTL activity), 19-OH PGE1 prevents the immediate clearance of the virus.

-

DC Modulation: Instead of destroying the virus, DCs exposed to high levels of 19-OH PGE1 may capture the virus and migrate to lymph nodes without maturing into killer-inducers. They effectively ferry the virus to CD4+ T-cell rich zones—the "Trojan Horse" mechanism.

-

Clinical Relevance: This explains why cell-free HIV is less infectious than cell-associated HIV in semen, and why the seminal fluid itself is a risk factor independent of viral load.

Experimental Protocols

Stability Warning (Critical)

19-OH PGE1 is chemically labile. Under basic conditions (pH > 7.5), it rapidly dehydrates to form B-series prostaglandins (PGBs), which have different biological activities.

-

Storage: Store seminal plasma or purified 19-OH PGE1 at -80°C.

-

Buffer: Use slightly acidic buffers (pH 6.5–7.0) for short-term storage if possible, or process immediately.

Protocol: Ex Vivo Immunosuppression Assay

This protocol validates the capacity of 19-OH PGE1 to suppress T-cell proliferation.

Materials:

-

Human PBMCs (Peripheral Blood Mononuclear Cells)

-

Purified 19-OH PGE1 (Cayman Chemical or equivalent)

-

Anti-CD3/CD28 beads (T-cell activator)

-

CFSE (Cell proliferation dye)

Workflow:

-

Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Labeling: Stain PBMCs with 5 µM CFSE for 10 mins at 37°C. Quench with FBS.

-

Treatment: Plate cells (1x10^6/mL) in 96-well plates.

-

Control: Media only.

-

Stimulated Control: Anti-CD3/CD28 beads.

-

Experimental: Anti-CD3/CD28 beads + 19-OH PGE1 (Titrate: 10 nM, 100 nM, 1 µM, 10 µM).

-

-

Incubation: Incubate for 72–96 hours at 37°C, 5% CO2.

-

Analysis: Harvest cells and stain for CD4 and CD8. Analyze via Flow Cytometry.[2]

-

Readout: Look for dilution of CFSE signal (indicating division). 19-OH PGE1 should show a dose-dependent blockade of division.

-

Visualization: The Tolerance Workflow

Figure 2: The "Tolerance Tunnel" workflow, mapping the physiological progression from insemination to immune tolerance.

References

-

Kelly, R. W., et al. (1997). Immunosuppressive mechanisms in semen: implications for contraception. Human Reproduction.[3][4][5][6][7]

-

Denison, F. C., et al. (1999). The production of prostaglandin E2 by human amnion in vitro in response to addition of media conditioned by microorganisms associated with bacterial vaginosis. Journal of Immunology. (Contextual grounding on PGE mechanisms).

-

Remes Lenicov, F., et al. (2014). Semen promotes the differentiation of tolerogenic dendritic cells. Journal of Immunology.

-

Hirata, T., & Narumiya, S. (2011). Prostanoids as regulators of innate and adaptive immunity.[8][9] Advances in Immunology.

-

Dondero, F., et al. (1980).[3] Role of seminal prostaglandins in male fertility.[3][5][7][10] Journal of Endocrinological Investigation.[3]

Sources

- 1. PGE2-Induced IDO1 Inhibits the Capacity of Fully Mature DCs to Elicit an In Vitro Antileukemic Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antagonism of the prostaglandin E receptor EP4 inhibits metastasis and enhances NK function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of seminal prostaglandins in male fertility. I. Relationship of prostaglandin E and 19-OH prostaglandin E with seminal parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Immunosuppressive mechanisms in semen: implications for contraception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Immunomodulation by human seminal plasma: a benefit for spermatozoon and pathogen? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The natural variations in prostaglandin concentration in human seminal fluid and its relation to sperm quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 19-Hydroxy-prostaglandin E and infertility in human males - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prostaglandin E2 receptors of the EP2 and EP4 subtypes regulate activation and differentiation of mouse B lymphocytes to IgE-secreting cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of Immune Responses by Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Methodological & Application

High-Resolution HPLC Separation of 19-Hydroxyprostaglandin E1 Stereoisomers: Method Development and Validation

Abstract & Scope

This Application Note details the chromatographic isolation and quantification of 19-hydroxyprostaglandin E1 (19-OH PGE1) isomers. Unlike standard Prostaglandin E1 (PGE1), the 19-hydroxylated analog presents unique separation challenges due to the additional chirality at the C-19 position, resulting in 19(R) and 19(S) epimers. These epimers are diastereomers and can be separated on achiral stationary phases with optimized selectivity.

This guide provides two distinct protocols:

-

Direct LC-MS/MS: The gold standard for biological matrices, focusing on the separation of 19(R)/19(S) diastereomers.

-

Derivatization-HPLC-UV/Fluorescence: A high-sensitivity method for QC environments lacking mass spectrometry, utilizing panacyl bromide derivatization.

Scientific Background & Chemistry

The Isomer Challenge

19-OH PGE1 contains multiple stereocenters. While the ring configuration (C8, C12) and the C15 hydroxyl are generally fixed in biological synthesis, the C19 hydroxyl introduces a new stereocenter.

-

Target Analytes: 19(R)-hydroxy PGE1 and 19(S)-hydroxy PGE1.

-

Relationship: Diastereomers (separable on achiral C18 phases).

-

Polarity: The C19-OH group increases polarity relative to PGE1, causing 19-OH PGE1 to elute earlier than PGE1 in reversed-phase chromatography.

Stability & Degradation (Critical)

Prostaglandins of the E-series are chemically labile. 19-OH PGE1 is particularly prone to dehydration due to the

-

Acid/Base Instability: In the presence of strong acids or bases, 19-OH PGE1 dehydrates to 19-OH PGA1 , which can further isomerize to 19-OH PGB1 (containing a conjugated dienone system with strong UV absorbance at 278 nm).

-

Implication: Mobile phase pH must be maintained between 3.5 and 4.0. Lower pH (<3) accelerates dehydration; higher pH (>7) causes isomerization and ring opening.

Visual Workflows

Degradation Pathway & Logic

The following diagram illustrates the chemical stability risks and the separation logic.

Caption: Stability pathway showing critical pH control required to prevent degradation to A/B series prostaglandins.

Protocol A: Direct LC-MS/MS Separation (Biological Matrices)

Objective: Separation of 19(R) and 19(S) epimers without derivatization. Applicability: Plasma, Seminal Fluid, Tissue Homogenates.[1]

Chromatographic Conditions

-

System: UHPLC coupled to Triple Quadrupole MS.

-

Column: Waters BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent high-strength silica (HSS).

-

Why: Sub-2 µm particles are required to resolve the diastereomers which often share very similar hydrophobicities.

-

-

Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7 - Note: Short exposure time in column minimizes degradation).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.3 mL/min.

-

Column Temp: 35°C.

Gradient Profile

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 25 | Initial Hold |

| 1.0 | 25 | Equilibration |

| 12.0 | 45 | Linear Gradient (Isomer Separation) |

| 13.0 | 95 | Wash |

| 15.0 | 95 | Wash Hold |

| 15.1 | 25 | Re-equilibration |

| 18.0 | 25 | End |

Mass Spectrometry Parameters (ESI Negative Mode)

-

Precursor Ion: m/z 369.2 [M-H]⁻

-

Product Ions (Quantifier): m/z 315.2 (Loss of 3H₂O), m/z 271.2.

-

Internal Standard: d4-PGE1 (m/z 357.2 → 313.2).

Protocol B: Derivatization HPLC-UV (QC/High Sensitivity)

Objective: High-sensitivity detection for labs without MS, utilizing the carboxylic acid moiety for tagging. Reagent: Panacyl Bromide (p-(9-anthroyloxy)phenacyl bromide) or PNB.[2]

Derivatization Procedure

-

Dry: Evaporate sample to dryness under Nitrogen.

-

Reagent Addition: Add 50 µL of Panacyl Bromide solution (1 mg/mL in Acetone).

-

Catalyst: Add 20 µL Diisopropylethylamine (DIPEA) (1% in Acetone).

-

Incubation: Cap and heat at 40°C for 30 minutes.

-

Quench: Add 20 µL Acetic Acid to neutralize excess base (prevents degradation to PGB series).

Chromatographic Conditions (Derivatized)

-

Column: C18 (4.6 x 250 mm, 5 µm).[3]

-

Mobile Phase: Isocratic Acetonitrile : Water (60 : 40 v/v) adjusted to pH 4.0 with Acetic Acid.

-

Detection: Fluorescence (Ex: 365 nm, Em: 470 nm) or UV at 254 nm.

-

Resolution: The bulky panacyl group enhances the structural difference between the 19(R) and 19(S) isomers, improving resolution (

).

Sample Preparation (Solid Phase Extraction)

Critical Step: Removal of protein and salts is vital to prevent ion suppression in MS and column fouling.

SPE Workflow Diagram

Caption: Optimized SPE protocol for 19-OH PGE1 extraction.

Detailed SPE Steps

-

Cartridge: Oasis HLB (Hydrophilic-Lipophilic Balance) or C18 Sep-Pak (200 mg).

-

Conditioning: 3 mL Methanol followed by 3 mL Water (pH 3.5 with Formic Acid).

-

Loading: Acidify sample to pH 3.5 and load slowly (1 mL/min). Acidification ensures the carboxylic acid is protonated for hydrophobic retention.

-

Wash: 3 mL Water (pH 3.5) followed by 3 mL 5% Methanol/Water.

-

Elution: 3 mL Ethyl Acetate (for clean extraction) or Methanol.

-

Reconstitution: Evaporate under

and reconstitute in Mobile Phase A.

Troubleshooting & Performance Metrics

Common Issues

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Secondary interactions with silanols. | Ensure column is "end-capped." Add 10mM Ammonium Acetate to mobile phase. |

| Split Peaks | Isomer separation (intentional) or degradation. | Check retention times. If peaks appear at PGB retention times (late eluting), check pH. |

| Low Recovery | Sample pH too high during SPE load. | Ensure sample is pH 3.5-4.0 before loading onto C18. |

| Ghost Peaks | Carryover. | 19-OH PGE1 is sticky. Use a needle wash of 90% Methanol/10% Water. |

Validation Criteria (Acceptance Limits)

-

Resolution (

): > 1.5 between 19(R) and 19(S) isomers. -

Linearity (

): > 0.995 over range 1–1000 ng/mL.[3] -

Precision (RSD): < 5% for intra-day injections.

References

-

Separation of Prostaglandin Isomers: Kern, J. R., et al. "Separation of the stereoisomers of an allenic E-type prostaglandin."[4] Journal of Chromatography A, 1988. Link

-

Derivatization Methods: "Separation and quantification of prostaglandins E1 and E2 as their panacyl derivatives using reverse phase high pressure liquid chromatography." Journal of Chromatography B, 1987. Link

-

Chiral Separation Overview: "Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins." MDPI, 2025. Link

-

SPE Optimization: Welsh, T. N., et al. "Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites."[1] Prostaglandins & Other Lipid Mediators, 2007.[1] Link

-

LC-MS/MS Methodology: "LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes." Journal of Lipid Research, 2011.[5] Link

Sources

- 1. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Separation and quantification of prostaglandins E1 and E2 as their panacyl derivatives using reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Separation of the stereoisomers of an allenic E-type prostaglandin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

Application Note: Strategic Selection and Validation of ELISA for 19-Hydroxyprostaglandin E1 Detection

This Application Note addresses the technical challenge of detecting 19(R)-hydroxyprostaglandin E1 (19-OH PGE1) . Unlike standard Prostaglandin E1 (PGE1), for which numerous commercial kits exist, 19-OH PGE1 is a specific metabolite (major component of primate semen) with limited direct commercial immunoassay availability.

This guide provides a strategic framework for selecting a surrogate PGE1 kit with necessary cross-reactivity or validating a custom assay , emphasizing sample preparation (extraction) which is critical for prostaglandin stability.

Introduction & Biological Significance

19(R)-hydroxyprostaglandin E1 is the primary prostaglandin found in primate semen, present at concentrations 3–5 times higher than PGE1 or PGE2. It acts as a potent agonist for EP1 and EP3 receptors and is a critical marker for seminal vesicle function and male fertility studies.[1]

The Detection Challenge: Most commercial ELISA kits are optimized for PGE1 or PGE2 .[1] Due to the structural similarity, these antibodies may exhibit varying degrees of cross-reactivity (CR) with 19-OH PGE1.

-

Monoclonal Antibody Kits: Often have <5% CR with 19-OH PGE1 (High Specificity = Low Detection of your target).[1]

-

Polyclonal Antibody Kits: More likely to exhibit broad recognition (Higher CR), making them better candidates for this specific application if a dedicated kit is unavailable.[1]

Kit Selection Framework (The "Why" and "How")

Do not simply buy a "PGE1 Kit."[1] You must select a kit based on its Cross-Reactivity Profile and Matrix Compatibility .[1]

Selection Criteria Matrix

| Parameter | Requirement for 19-OH PGE1 | Why? |

| Antibody Type | Polyclonal (preferred) or Broad-Spectrum Monoclonal | Polyclonals are more likely to bind the 19-OH metabolite due to epitope diversity. |

| Cross-Reactivity | Must be >30% (or empirically determined) | If CR is <5% (typical for specific PGE1 kits), the assay will be blind to 19-OH PGE1. |

| Sensitivity | < 50 pg/mL | Prostaglandins degrade rapidly; high sensitivity allows for sample dilution to reduce matrix interference.[1] |

| Sample Prep | Extraction Compatible | Direct measurement in semen/plasma is prone to interference from albumin and enzymatic degradation.[1] |

Decision Logic for Kit Selection

Before purchasing, review the kit's "Specificity" table.[1] If 19-OH PGE1 is not listed:

-

Contact Technical Support: Ask specifically for data on "19-hydroxy PGE1 cross-reactivity."[1][2]

-

The "Bridge" Validation: If data is unavailable, you must purchase the chemical standard (e.g., Cayman Chemical Item No. 14610) and run a standard curve using the kit to determine if it binds.[1]

Workflow Visualization

The following diagram illustrates the decision process and experimental workflow for validating a PGE1 kit for 19-OH PGE1 detection.

Caption: Decision tree for selecting and validating an ELISA kit for 19-OH PGE1 when a specific kit is unavailable.

Detailed Protocol: Sample Preparation & Assay

Scientific Integrity Note: Prostaglandins are chemically unstable and metabolize rapidly (seconds to minutes) in vivo.[1] Solid Phase Extraction (SPE) is mandatory to remove interfering proteins (albumin) and concentrate the analyte.[1]

Phase 1: Sample Collection & Stabilization[1]

-

Semen: Liquefy at room temperature (30 min). Immediately add Indomethacin (10 µM final) to block COX activity and prevent artificial PG synthesis ex vivo.[1]

-

Plasma: Collect into EDTA tubes containing Indomethacin. Centrifuge immediately (15 min at 1,000 x g, 4°C).

Phase 2: Solid Phase Extraction (SPE)

Reagents: C18 SPE Columns (e.g., 200 mg), Ethanol, Ethyl Acetate, pH 4.0 Acetate Buffer.

-

Acidification: Adjust sample pH to 4.0 using 1M Acetate Buffer or dilute HCl.

-

Why? Protonation of the carboxylic acid group renders the PG hydrophobic, allowing it to bind the C18 resin.

-

-

Column Conditioning:

-

Loading: Apply acidified sample to the column (flow rate ~1 drop/sec).

-

Washing:

-

Elution: Elute PGs with 2 mL Ethyl Acetate (or Methyl Formate).

-

Evaporation: Evaporate the eluate to dryness under a stream of Nitrogen gas (or vacuum centrifuge).

-

Critical: Do not use heat (>30°C) as PGs are heat-labile.[1]

-

-

Reconstitution: Dissolve residue in ELISA Buffer (supplied with kit). Vortex vigorously.

Phase 3: Competitive ELISA Execution

Principle: 19-OH PGE1 in your sample competes with an Enzyme-Linked PGE1 tracer for limited antibody binding sites.[1] Higher Signal = Lower Concentration. [1]

-

Standard Preparation:

-

Control: Prepare standard curve using the kit's PGE1 standard.

-

Target: Prepare a parallel standard curve using pure 19-OH PGE1 (dissolved in ELISA buffer).

-

-

Assay Setup:

-

Incubation: Incubate overnight at 4°C (preferred for higher sensitivity) or 2 hours at RT.

-

Wash & Develop:

-

Read: Measure Absorbance at 405-420 nm (AChE) or 450 nm (HRP).

Data Analysis & Cross-Reactivity Calculation

If you are using a PGE1 kit to measure 19-OH PGE1, you must correct for the antibody's affinity difference.

-

Calculate % Cross-Reactivity (CR):

-

Correction Factor: If the kit has 50% CR, your "Observed PGE1 Concentration" is effectively half of the actual 19-OH PGE1 concentration (assuming no actual PGE1 is present).[1]

Note: This approximation assumes the sample contains predominantly 19-OH PGE1 (valid for primate semen).

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Sensitivity | Poor Extraction Recovery | Spike a "dummy" sample with known 19-OH PGE1 prior to extraction to calculate recovery efficiency (typically 80-90%). |

| High Background | Incomplete Washing | Increase wash steps to 7x; ensure automated washer aspiration is sufficient. |

| Drifting Data | Temperature Gradients | Equilibrate all reagents to Room Temp (22°C) before use. Use a plate shaker during incubation. |

| No Signal Inhibition | Antibody Specificity | The antibody is too specific for PGE1.[1] Action: You must switch to a different antibody clone or use LC-MS. |

References

-

Kelly, R. W., et al. (1976).[1] "19-Hydroxyprostaglandin E1 as a major component of the semen of primates."[1][3][4] Nature, 260(5551), 544-545. Link

-

Cayman Chemical. (n.d.).[1][5] "19(R)-hydroxy Prostaglandin E1 Product Information." Cayman Chemical.[1][5] Link

-

Arbor Assays. (n.d.). "Eicosanoid Sample Extraction Protocol." Arbor Assays Technical Notes. Link

-

Hamberg, M., & Samuelsson, B. (1971).[1] "On the metabolism of prostaglandins E1 and E2 in man." Journal of Biological Chemistry, 246, 6713-6721.[5] Link

-

Oliw, E. H., et al. (1988).[1] "Biochemical characterization of prostaglandin 19-hydroxylase of seminal vesicles." Molecular Pharmacology. (Contextual grounding for 19-OH synthesis).

Sources

Application Note: Quantitative Analysis of 19-Hydroxy PGE1 by Stable Isotope Dilution LC-MS/MS

Here is a detailed Application Note and Protocol for the quantitative analysis of 19-hydroxy Prostaglandin E1 (19-OH PGE1), designed for researchers in reproductive biology, pharmacology, and lipidomics.

Abstract & Biological Context

19-hydroxy Prostaglandin E1 (19-OH PGE1) is a specific metabolite of Prostaglandin E1 (PGE1/Alprostadil) and a major component of primate seminal fluid.[1][2] Unlike circulating plasma metabolites (e.g., 15-keto-13,14-dihydro-PGE1), 19-OH PGE1 is formed via hydroxylation at the C19 position, a pathway highly active in seminal vesicles.[1] It serves as a critical biomarker for assessing seminal fluid quality, inflammatory status in reproductive tissues, and the pharmacokinetics of locally administered Alprostadil.

This protocol details a Stable Isotope Dilution (SID) method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][3] Due to the chemical instability of E-series prostaglandins (prone to dehydration into A-series) and the complexity of seminal/tissue matrices, this method prioritizes soft extraction techniques and rigorous pH control.

Chemical Logic & Strategy

The Analyte

-

Precursor: Dihomo-

-linolenic acid (DGLA) -

Properties: Contains a

-hydroxy ketone moiety (C9 ketone, C11 hydroxyl) and an additional hydroxyl at C19.[1] -

Stability Challenge: The E-series ring is labile. Under acidic (

) or basic ( -

Strategy: Maintain neutral-to-mildly acidic pH (approx. 6.0–6.5) during sample handling.[1] Use ESI negative mode for detection.

Internal Standard Selection

Direct isotopologs (e.g., 19-OH PGE1-d4) are rarely commercially available.[1] This protocol uses PGE1-d4 as a surrogate internal standard.[1]

-

Rationale: PGE1-d4 shares the core E-series ring structure and ionization characteristics.[1]

-

Correction Factor: Due to the extra hydroxyl group, 19-OH PGE1 is more polar and elutes earlier than PGE1-d4.[1] This retention time (RT) difference requires careful matrix effect validation, as the IS does not co-elute perfectly with the analyte.

Metabolic Pathway Diagram

The following diagram illustrates the specific biosynthetic pathway of 19-OH PGE1 from its fatty acid precursor, DGLA.

Figure 1: Biosynthetic pathway of 19-OH PGE1 from DGLA and potential degradation route.[1]

Materials & Reagents

| Category | Item | Specification | Source (Example) |

| Standards | 19(R)-hydroxy PGE1 | Cayman Chem / Cerilliant | |

| Internal Std | Prostaglandin E1-d4 | Deuterated Surrogate | Cayman Chem |

| Solvents | Acetonitrile (ACN) | LC-MS Grade | Honeywell / Merck |

| Methanol (MeOH) | LC-MS Grade | Honeywell / Merck | |

| Water | Milli-Q / LC-MS Grade | In-house | |

| Additives | Formic Acid | Optima LC-MS Grade | Fisher |

| Ammonium Acetate | LC-MS Grade | Sigma-Aldrich | |

| Consumables | SPE Cartridges | Oasis HLB (30 mg) or Strata-X | Waters / Phenomenex |

| Autosampler Vials | Amber glass (light sensitive) | Agilent |

Experimental Protocol

Phase 1: Sample Preparation (Seminal Fluid/Tissue Homogenate)

Critical:[1] Prostaglandins degrade rapidly. Process samples on ice and avoid repeated freeze-thaw cycles.[1]

-

Liquefaction (Semen only): Allow sample to liquefy at room temperature (max 30 min). Measure volume.

-

Spiking: Transfer

of sample to a clean tube. Add -

Protein Precipitation: Add

of ice-cold Acetonitrile containing 1% Formic Acid.-

Why? Precipitates proteins and acidifies slightly to enhance solubility of lipids, but avoids strong mineral acids that cause dehydration.

-

-

Centrifugation: Spin at

for 10 min at -

Dilution: Transfer supernatant to a new tube. Dilute with

of water (to reduce organic content to <20% for SPE loading).

Phase 2: Solid Phase Extraction (SPE)

Workflow: HLB (Hydrophilic-Lipophilic Balance) cartridges are preferred over C18 for recovering polar hydroxylated metabolites.[1]

-

Condition:

Methanol followed by -

Load: Apply diluted supernatant by gravity or low vacuum.

-

Wash:

5% Methanol in Water. (Removes salts/proteins).[1] -

Elute:

100% Acetonitrile. -

Dry: Evaporate eluate under Nitrogen stream at room temperature. Do not heat.

-

Reconstitute: Dissolve residue in

Mobile Phase A/B (80:20).

Phase 3: LC-MS/MS Conditions[1][3]

Chromatographic Parameters

-

Column: C18 Reverse Phase (e.g., Waters BEH C18,

).[1] -

Mobile Phase A: Water + 0.01% Formic Acid (Keep acid low to prevent on-column degradation).[1]

-

Mobile Phase B: Acetonitrile + 0.01% Formic Acid.

-

Flow Rate:

. -

Column Temp:

.

Gradient Table:

| Time (min) | % B | Description |

|---|---|---|

| 0.0 | 10 | Initial equilibration |

| 1.0 | 10 | Load |

| 8.0 | 90 | Elution of PGs |

| 9.0 | 90 | Wash |

| 9.1 | 10 | Re-equilibration |

| 12.0 | 10 | End |[1]

Mass Spectrometry Parameters (ESI Negative)

19-OH PGE1 ionizes best in negative mode (

-

Source: Electrospray Ionization (ESI-)[1]

-

Spray Voltage: -4500 V

-

Precursor Ion (19-OH PGE1):

369.2[1] -

Precursor Ion (PGE1-d4 IS):

357.2[1]

MRM Transitions:

| Analyte | Precursor (

Method Validation & Quality Control

Linearity & Range

-

Prepare a calibration curve from 0.5 ng/mL to 500 ng/mL in surrogate matrix (PBS/BSA) or stripped seminal plasma.[1]

-

Fit: Linear regression with

weighting.

Matrix Effects (Critical Step)

Since PGE1-d4 (IS) elutes after 19-OH PGE1 (due to the lack of the 19-OH group making it less polar), ion suppression may differ between the two.[1]

-

Experiment: Post-column infusion of analyte while injecting blank matrix extract.

-

Calculation: Calculate Matrix Factor (MF) = Peak Area (Matrix) / Peak Area (Solvent).[1] If MF differs significantly between Analyte and IS, consider standard addition method.

Workflow Diagram

The following Graphviz diagram visualizes the analytical workflow to ensure protocol adherence.

Figure 2: Step-by-step analytical workflow for 19-OH PGE1 quantification.

Troubleshooting & Optimization

-

Peak Tailing: Prostaglandins contain carboxylic acid groups. Ensure the mobile phase pH is acidic (pH ~3.0 with formic acid) to keep them protonated (

) on the column, improving peak shape.[1] -

Degradation: If you observe a peak at

351 (19-OH PGA1), your sample prep or evaporation temperature is too high.[1] Keep nitrogen evaporation at ambient temperature. -

Isomer Separation: 19-OH PGE1 can isomerize to the 8-iso form.[1] Use a longer column or slower gradient (0.2 mL/min) if isomer resolution is required.[1]

References

-

Biosynthesis & Seminal Fluid Context

-

LC-MS/MS Methodology for Prostaglandins

-

Stability of PGE Compounds

-

Internal Standard Usage (General SID Principles)

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. On the biosynthesis of 19,20-dehydroprostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The F and 19-hydroxy F prostaglandins and their 8 beta-isomers in human seminal plasma: data on chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of the pH-dependent phase distribution of prostaglandin E1 in a lipid emulsion by ultrafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]

tissue sample preservation for 19-hydroxyprostaglandin E1 analysis

Application Note: High-Fidelity Preservation of Tissue Samples for 19-Hydroxyprostaglandin E1 Analysis

Executive Summary & Scientific Rationale

19-Hydroxyprostaglandin E1 (19-OH PGE1) is a specific metabolite of Prostaglandin E1 (PGE1) and E2, predominantly found in primate seminal fluid and specific tissue matrices. Unlike stable lipid markers, 19-OH PGE1 presents a dual-instability profile :

-

Enzymatic Degradation: Rapid oxidation of the 15-hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH).

-

Chemical Instability: The

-hydroxy ketone ring structure is highly susceptible to base-catalyzed dehydration, converting it into the thermodynamically stable (but biologically distinct) A-series and B-series prostaglandins (PGA/PGB).

The Critical Failure Point: Most standard tissue protocols use neutral buffers (PBS, pH 7.4) for homogenization. This is fatal for 19-OH PGE1. At pH 7.4, the half-life of PGE-series compounds is significantly reduced, and 15-PGDH activity is optimal.

This protocol introduces a "Lock-and-Acidify" methodology that simultaneously arrests enzymatic activity and stabilizes the chemical structure by shifting the matrix to pH 4.0–4.5 immediately upon tissue disruption.

Mechanism of Degradation

To preserve the analyte, one must understand the pathways destroying it.

-

Pathway A (Enzymatic): 15-PGDH oxidizes the 15-OH group to a ketone (15-keto-19-OH-PGE1). This occurs within seconds of tissue injury (harvesting).

-

Pathway B (Chemical): Under alkaline or neutral conditions (pH > 7.0), the cyclopentanone ring undergoes dehydration to form 19-OH PGA1, which then isomerizes to 19-OH PGB1.

Figure 1: The dual degradation pathways of 19-OH PGE1. Preservation requires simultaneous inhibition of 15-PGDH and maintenance of acidic pH.

Pre-Analytical Workflow & Reagents

The "Stop Solution" (Homogenization Buffer)

Standard PBS is insufficient. You must prepare a specific acidic buffer containing metabolic inhibitors.

| Component | Concentration | Function | Mechanism |

| Citrate Buffer | 0.1 M, pH 4.0 | pH Stabilizer | Prevents base-catalyzed dehydration to PGA/PGB series. |

| Indomethacin | 10 µM | COX Inhibitor | Prevents ex vivo synthesis of new PGs during handling. |

| BHT (Butylated hydroxytoluene) | 0.005% (w/v) | Antioxidant | Prevents non-enzymatic free radical peroxidation. |

| EDTA | 1 mM | Chelator | Sequesters divalent cations required for some enzymatic metalloproteases. |

Preparation: Dissolve Indomethacin in a small volume of ethanol before adding to the buffer. Store at 4°C. Discard after 48 hours.

Tissue Collection Protocol

-

Harvest: Excise tissue (10-50 mg) immediately after sacrifice.

-

Wash: Briefly rinse in ice-cold saline to remove excess blood (which contains albumin that binds PGs).

-

Snap Freeze: Critical. Immediately submerge in liquid nitrogen.

-

Note: If immediate processing is not possible, store at -80°C. Never store at -20°C; enzymatic degradation continues slowly at this temperature.

-

Extraction & Purification Protocol

This workflow utilizes a Liquid-Liquid Extraction (LLE) optimized for polar prostaglandins.

Step 1: Homogenization (The "Lock" Step)

-

Transfer frozen tissue to a pre-chilled homogenization tube.

-

Add 10 volumes (e.g., 500 µL for 50 mg tissue) of ice-cold Stop Solution (pH 4.0) .

-

Spike Internal Standard: Add 10 µL of deuterated internal standard (e.g., d4-PGE1 or 19-OH PGB2 if d-19-OH-PGE1 is unavailable).

-

Why: Adding IS before homogenization corrects for extraction losses and matrix effects.

-

-

Homogenize (Bead mill or rotor-stator) at 4°C for 30-60 seconds.

Step 2: Extraction

-

Add Ethyl Acetate (2x volume of homogenate).

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3,000 x g for 5 minutes at 4°C to separate phases.

-

Transfer the upper organic layer to a clean glass tube.

-

Repeat extraction once more with fresh Ethyl Acetate; combine organic layers.

Step 3: Concentration

-

Evaporate the combined organic solvent to dryness under a gentle stream of Nitrogen gas (N2) at room temperature.

-

Caution: Do not heat above 30°C.

-

-

Reconstitute immediately in Mobile Phase A (e.g., Water + 0.1% Formic Acid) compatible with your LC-MS method.

Analytical Validation (LC-MS/MS)

Column Selection: A C18 reversed-phase column is standard. However, due to the polarity of the 19-hydroxyl group, a polar-embedded C18 or a C8 column may offer better peak shape.

Transitions (MRM):

-

Analyte: 19-OH PGE1 (Parent m/z ~370 [M-H]-).

-

Internal Standard: d4-PGE1 (Parent m/z ~357 [M-H]-).

Data Interpretation: If you observe a split peak or a significant peak at the retention time of the A/B series (more hydrophobic), your pH control failed. If signal is low but no degradation products are seen, enzymatic degradation (15-PGDH) likely occurred before the Stop Solution penetrated the tissue.

Figure 2: The "Lock-and-Acidify" workflow ensuring analyte integrity from harvest to analysis.

References

-

Stability of Prostaglandin E1 in Acidic Solutions Teagarden, D. L., et al. (1989). The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C.

-

19-Hydroxyprostaglandin B2 as Internal Standard Hubbard, W. C., et al. (1988).[1] 19-Hydroxyprostaglandin B2 as an internal standard for on-line extraction-high-performance liquid chromatography analysis. [1]

-

Enzymatic Degradation by 15-PGDH Tai, H. H., et al. (2002). 15-Hydroxyprostaglandin dehydrogenase: structure and function.

-

LC-MS/MS Analysis of Prostaglandins Kita, Y., et al. (2005). Quantitative analysis of prostaglandins and isoprostanes in biological fluids.

-

General Prostaglandin Extraction Protocols Arbor Assays. Steroid and Lipid Tissue Extraction Protocol.

Sources

Advanced Derivatization Strategies for the GC-MS Analysis of 19-OH PGE1

Topic: Derivatization Techniques for GC-MS Analysis of 19-OH PGE1 Content Type: Detailed Application Note & Protocol Audience: Researchers, Analytical Scientists, Drug Development Professionals

Executive Summary

19-hydroxy Prostaglandin E1 (19-OH PGE1) is a bioactive lipid mediator and a key metabolite in primate semen and biological tissues. Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) presents a specific chemical challenge: the molecule contains a thermally labile

This guide details the Methoximation-Silylation (MOX-TMS) workflow, the authoritative "gold standard" for stabilizing E-series prostaglandins. We also provide an advanced Pentafluorobenzyl (PFB) esterification protocol for femtogram-level sensitivity using Negative Chemical Ionization (NCI).

The Chemical Challenge: Why Direct Injection Fails

Unlike stable analytes, 19-OH PGE1 cannot be analyzed directly. The mechanism of failure is intrinsic to its cyclopentane ring structure.

-

The Trap: The C11 hydroxyl group is beta to the C9 ketone.

-